N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide
CAS No.: 553657-31-1
VCID: VC7430802
Molecular Formula: C19H22ClN3O
Molecular Weight: 343.86
* For research use only. Not for human or veterinary use.

Description |
N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. Despite the lack of specific information on this exact compound in the provided search results, we can infer its characteristics and potential uses based on related compounds and general principles of piperazine chemistry. Synthesis MethodsThe synthesis of N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide typically involves several steps, starting from commercially available precursors. Common methods include nucleophilic substitutions and coupling reactions. Reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
Potential ApplicationsPiperazine derivatives are known for their diverse applications in medicine, including roles as psychoactive agents, anti-inflammatory compounds, and potential anticancer drugs. The specific biological activity of N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide would depend on its interactions with biological targets, which could be explored through further research.
Research Findings and Future DirectionsWhile specific research findings on N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide are not available, studies on related compounds highlight the importance of piperazine derivatives in medicinal chemistry. Future research should focus on synthesizing the compound, evaluating its biological activity, and exploring its therapeutic potential. |
|||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 553657-31-1 | |||||||||||||||||
Product Name | N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide | |||||||||||||||||
Molecular Formula | C19H22ClN3O | |||||||||||||||||
Molecular Weight | 343.86 | |||||||||||||||||
IUPAC Name | N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide | |||||||||||||||||
Standard InChI | InChI=1S/C19H22ClN3O/c1-15-7-8-17(20)13-18(15)22-9-11-23(12-10-22)19(24)21-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |||||||||||||||||
Standard InChIKey | VNHYYNNGYWXUPB-UHFFFAOYSA-N | |||||||||||||||||
SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCC3=CC=CC=C3 | |||||||||||||||||
Solubility | not available | |||||||||||||||||
PubChem Compound | 858182 | |||||||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume